molecular formula C3H9AlO B14740738 Methoxy(dimethyl)alumane CAS No. 6063-88-3

Methoxy(dimethyl)alumane

Cat. No.: B14740738
CAS No.: 6063-88-3
M. Wt: 88.08 g/mol
InChI Key: BQBCXNQILNPAPX-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)alumane is an organoaluminum compound characterized by a central aluminum atom bonded to two methyl groups and one methoxy group. Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and reactivity .

Properties

CAS No.

6063-88-3

Molecular Formula

C3H9AlO

Molecular Weight

88.08 g/mol

IUPAC Name

methoxy(dimethyl)alumane

InChI

InChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1

InChI Key

BQBCXNQILNPAPX-UHFFFAOYSA-N

Canonical SMILES

CO[Al](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(dimethyl)alumane can be synthesized through the reaction of trimethylaluminum with methanol. The reaction proceeds as follows:

Al(CH3)3+CH3OHAl(CH3)2OCH3+CH4\text{Al(CH}_3\text{)}_3 + \text{CH}_3\text{OH} \rightarrow \text{Al(CH}_3\text{)}_2\text{OCH}_3 + \text{CH}_4 Al(CH3​)3​+CH3​OH→Al(CH3​)2​OCH3​+CH4​

This reaction is typically carried out under an inert atmosphere to prevent the highly reactive trimethylaluminum from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is carefully controlled to ensure the purity and yield of the product. Industrial production may also involve additional purification steps to remove any impurities that could affect the performance of the compound in its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methoxy(dimethyl)alumane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds .

Scientific Research Applications

Methoxy(dimethyl)alumane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: this compound is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of methoxy(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The compound can interact with molecular targets through coordination bonds, leading to the formation of new chemical species. The pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituents on the aluminum center critically influence reactivity. A comparison of key analogs is summarized below:

Compound Molecular Formula Substituents Key Properties/Applications Reference
Methoxy(dimethyl)alumane C₃H₉AlO –OCH₃, –CH₃ (×2) Potential methylating agent; moderate Lewis acidity (inferred)
Ethoxy(diethyl)alumane C₆H₁₅AlO –OCH₂CH₃, –CH₂CH₃ (×2) Bulkier substituents reduce Lewis acidity; used in controlled polymerization
Chloro(dimethyl)alumane C₂H₆AlCl –Cl, –CH₃ (×2) High reactivity (Cl⁻ as leaving group); catalyst in Friedel-Crafts reactions
Dimethylaluminum hydroxide C₂H₇AlO –OH, –CH₃ (×2) Forms aluminoxanes via methane elimination; precursor to MAO catalysts
  • Methoxy vs. Ethoxy : this compound’s smaller –OCH₃ group likely confers higher Lewis acidity compared to ethoxy(diethyl)alumane, where bulkier –OCH₂CH₃ groups hinder electron-pair donation .
  • Methoxy vs. Chloro : Chloro(dimethyl)alumane’s –Cl substituent enhances electrophilicity, making it more reactive in alkylation reactions compared to methoxy derivatives .
  • Hydroxyl vs. Methoxy: Dimethylaluminum hydroxide undergoes methane elimination to form methylaluminoxane (MAO), whereas this compound may participate in methylation via methoxy group transfer .

Thermochemical Behavior and Reaction Pathways

  • Methane Elimination: Dimethylaluminum hydroxide eliminates CH₄ to form aluminoxanes, a process critical in MAO synthesis . This compound, with a methoxy group, may instead undergo methanol elimination or act as a methylating agent in C–C bond formation (analogous to surface methoxy species in zeolite catalysis ).
  • Methylation Potential: Methoxy groups in organoaluminum compounds can transfer methyl groups to substrates. For example, methoxy species on zeolites methylate dimethyl ether to form C–C bonds . This compound likely exhibits similar reactivity, contrasting with chloro(dimethyl)alumane, which facilitates chloride displacement.

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